![molecular formula C21H21ClN4O B2705700 N-(3-chloro-4-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide CAS No. 941950-27-2](/img/structure/B2705700.png)
N-(3-chloro-4-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide, also known as XPNPEP3 inhibitor, is a chemical compound used in scientific research. This compound has gained attention due to its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
Heterocyclic Carboxamides as Potential Antipsychotic Agents : A study explored the synthesis and evaluation of heterocyclic carboxamides for their potential as antipsychotic agents. These compounds, including analogues of 1192U90 and derivatives, were evaluated for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with their in vivo activities. The research identified certain derivatives with potent activities and lower risk of extrapyramidal side effects, suggesting their potential as backup compounds for antipsychotic medications (Norman et al., 1996).
Bifunctional Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist : Another compound, THRX-198321, demonstrated bifunctional activity as both a muscarinic acetylcholine receptor (mAChR) antagonist and a β2-adrenoceptor (β2AR) agonist. It exhibited high affinity and potent activities in both roles, showcasing a novel approach to targeting these receptors with multivalent interactions (Steinfeld et al., 2011).
Hypoxic-Cytotoxic Agents : New derivatives of quinoxalinecarbonitrile 1,4-di-N-oxide were synthesized and evaluated for their in vitro activities as hypoxic-cytotoxic agents. These compounds, featuring different substituents on the quinoxaline ring, demonstrated significant potency, with some showing enhanced selectivity and potency compared to others, highlighting their therapeutic potential in targeting hypoxic tumor environments (Ortega et al., 2000).
Therapeutic Potential and Mechanism of Action
Anti-Inflammatory Properties : The exploration of compounds for their anti-inflammatory properties in vivo, such as 6,7-dichloro 3-(4-methylpiperazin-1-yl)quinoxalin-2(1 H)-one, demonstrates significant potential in modulating inflammatory responses. These findings open pathways for developing new anti-inflammatory drugs with targeted mechanisms of action (Smits et al., 2008).
Inhibitors of Soluble Epoxide Hydrolase : The discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening presents a new avenue for the treatment of diseases associated with the enzymatic regulation of epoxides. These compounds, with their triazine heterocycle critical for potency and selectivity, demonstrate the potential for therapeutic applications in cardiovascular diseases and inflammation (Thalji et al., 2013).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O/c1-14-6-7-16(12-17(14)22)24-21(27)15-8-10-26(11-9-15)20-13-23-18-4-2-3-5-19(18)25-20/h2-7,12-13,15H,8-11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROODJIONDSMIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.